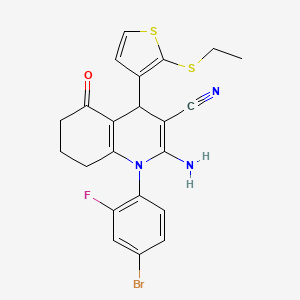![molecular formula C22H17ClN2O3 B11635240 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B11635240.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[3-(1,3-benzoxazol-2-yl)phényl]-3-chloro-4-éthoxybenzamide est un composé organique complexe comprenant un groupe benzoxazole lié à un cycle phényle, qui est en outre connecté à un groupe benzamide chloré et éthoxylé
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[3-(1,3-benzoxazol-2-yl)phényl]-3-chloro-4-éthoxybenzamide implique généralement plusieurs étapes :
Formation du cycle benzoxazole : Le cycle benzoxazole peut être synthétisé par cyclisation du 2-aminophénol avec un dérivé d’acide carboxylique en conditions acides.
Couplage avec le cycle phényle : Le dérivé de benzoxazole est ensuite couplé avec un cycle phényle par une réaction de couplage de Suzuki ou de Heck, à l’aide de catalyseurs de palladium et de ligands appropriés.
Introduction des groupes chlore et éthoxy : La chloration du benzamide peut être réalisée en utilisant du chlorure de thionyle ou du pentachlorure de phosphore.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à écoulement continu pour améliorer l’efficacité et le rendement de la réaction. L’optimisation des conditions de réaction, telles que la température, la pression et la concentration du catalyseur, est cruciale pour la scalabilité industrielle.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, notamment au niveau du groupe éthoxy, formant des aldéhydes ou des acides carboxyliques.
Réduction : Les réactions de réduction peuvent cibler le cycle benzoxazole, conduisant potentiellement à la formation d’amines.
Réactifs et conditions courants
Oxydation : Permanganate de potassium ou trioxyde de chrome en conditions acides.
Réduction : Hydrogène gazeux avec du palladium sur carbone (Pd/C) comme catalyseur.
Substitution : Méthylate de sodium ou d’autres nucléophiles forts dans des solvants aprotiques polaires.
Principaux produits
Oxydation : Formation d’acide 3-chloro-4-éthoxybenzoïque.
Réduction : Formation de 3-chloro-4-éthoxybenzylamine.
Substitution : Formation de divers benzamides substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie
Le N-[3-(1,3-benzoxazol-2-yl)phényl]-3-chloro-4-éthoxybenzamide est utilisé comme élément de base en synthèse organique, en particulier dans le développement de nouveaux composés hétérocycliques à activité biologique potentielle.
Biologie et médecine
Ce composé s’est avéré prometteur en chimie médicinale en tant qu’agent thérapeutique potentiel. Son groupe benzoxazole est connu pour ses propriétés antimicrobiennes et anticancéreuses . Les chercheurs explorent son utilisation dans le développement de médicaments pour traiter diverses maladies.
Industrie
Dans le secteur industriel, des dérivés de ce composé sont étudiés pour leur utilisation dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les colorants fluorescents .
Applications De Recherche Scientifique
Chemistry
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its benzoxazole moiety is known for its antimicrobial and anticancer properties . Researchers are exploring its use in drug development for treating various diseases.
Industry
In the industrial sector, derivatives of this compound are being investigated for their use in the development of advanced materials, such as organic semiconductors and fluorescent dyes .
Mécanisme D'action
Le mécanisme d’action du N-[3-(1,3-benzoxazol-2-yl)phényl]-3-chloro-4-éthoxybenzamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle benzoxazole peut s’intercaler dans l’ADN, perturbant les processus de réplication et de transcription. De plus, le composé peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité catalytique .
Comparaison Avec Des Composés Similaires
Composés similaires
Benzoxazole : Un analogue plus simple présentant des propriétés aromatiques similaires mais sans les groupes fonctionnels supplémentaires.
Benzimidazole : Structure similaire, mais avec un atome d’azote remplaçant l’oxygène dans le cycle benzoxazole.
Benzothiazole : Contient un atome de soufre au lieu de l’oxygène, offrant une réactivité chimique différente.
Unicité
Le N-[3-(1,3-benzoxazol-2-yl)phényl]-3-chloro-4-éthoxybenzamide est unique en raison de sa combinaison d’un cycle benzoxazole avec des groupes benzamide chlorés et éthoxylés. Cette complexité structurale offre une large gamme de réactivité chimique et d’activités biologiques potentielles, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C22H17ClN2O3 |
|---|---|
Poids moléculaire |
392.8 g/mol |
Nom IUPAC |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide |
InChI |
InChI=1S/C22H17ClN2O3/c1-2-27-19-11-10-14(13-17(19)23)21(26)24-16-7-5-6-15(12-16)22-25-18-8-3-4-9-20(18)28-22/h3-13H,2H2,1H3,(H,24,26) |
Clé InChI |
PUEOGQCFCLQOJC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11635159.png)

![2-methoxyethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11635162.png)
![ethyl 2-{2-(4-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11635163.png)
![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11635170.png)
![5-[4-(Benzyloxy)phenyl]-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11635171.png)
![(2E)-2-cyano-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11635175.png)
![(5Z)-1-(4-bromo-3-methylphenyl)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11635183.png)


![3-(benzyloxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11635196.png)
![4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11635203.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B11635224.png)
![2-(3-Nitro-4-propoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B11635233.png)
